5-Formyl-2-methoxybenzyl acetate

Description

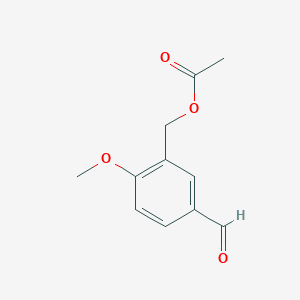

5-Formyl-2-methoxybenzyl acetate is an aromatic ester derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a formyl group (-CHO) at position 5, and an acetate ester (-OCOCH₃) attached via a benzyl group. Its electron-withdrawing formyl group and electron-donating methoxy group create a polarized aromatic system, influencing its chemical behavior .

Propriétés

IUPAC Name |

(5-formyl-2-methoxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(13)15-7-10-5-9(6-12)3-4-11(10)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEABBBBNPSHHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxybenzyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 5-formyl-2-methoxybenzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Formyl-2-methoxybenzyl acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 5-Carboxy-2-methoxybenzyl acetate.

Reduction: 5-Hydroxymethyl-2-methoxybenzyl acetate.

Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Formyl-2-methoxybenzyl acetate has been investigated for its role as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.

Antimalarial Activity

Recent studies have highlighted its potential in antimalarial drug development. For instance, derivatives of this compound have been synthesized and tested against the Plasmodium falciparum parasite, showing promising inhibitory activity against the PfCLK3 protein kinase, which is crucial for the parasite's survival . The structure-activity relationship (SAR) studies indicate that modifications to the methoxy and formyl groups can enhance potency and selectivity against malaria .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as:

- Aldol Condensation : It can undergo aldol reactions to form larger carbon frameworks, useful in synthesizing complex organic molecules.

- Electrophilic Aromatic Substitution : The presence of the formyl group makes it a suitable substrate for electrophilic substitution reactions, facilitating the introduction of various substituents onto the aromatic ring.

Biological Studies

The compound has shown potential in biological assays due to its structural characteristics. It has been used in studies focusing on:

Cell Culture Studies

This compound has applications in cell culture experiments where it acts as a reagent to study metabolic pathways or cellular responses to chemical stimuli. Its derivatives have been utilized to probe cellular mechanisms and signaling pathways .

Toxicological Assessments

Research into the inhalation toxicity of non-nicotine e-cigarette constituents has also included this compound, examining its safety profile and potential health risks associated with exposure .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Formyl-2-methoxybenzyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

The following compounds share structural similarities with 5-formyl-2-methoxybenzyl acetate, differing in ester type, substituent positions, or functional groups. Key comparisons are summarized below:

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Profiles

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₁₁H₁₂O₄ | 2-OCH₃, 5-CHO | Acetate ester, formyl, methoxy |

| Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 | C₁₀H₁₀O₄ | 2-OCH₃, 5-CHO | Benzoate ester, formyl, methoxy |

| Ethyl (5-formyl-2-methoxyphenoxy)acetate | 51336-38-0 | C₁₂H₁₄O₆ | 2-OCH₃, 5-CHO | Phenoxy acetate ester, formyl |

| 5-Formyl-2-methoxyphenyl benzoate | 53440-24-7 | C₁₅H₁₂O₄ | 2-OCH₃, 5-CHO | Benzoate ester, formyl, methoxy |

| Methyl 3-formyl-2-methoxybenzoate | 63113-79-1 | C₁₀H₁₀O₄ | 2-OCH₃, 3-CHO | Benzoate ester, formyl, methoxy |

Key Observations :

- Ester Type : The target compound’s acetate ester (C₁₁H₁₂O₄) is more hydrolytically labile than benzoate esters (e.g., 78515-16-9) due to the electron-withdrawing nature of the aromatic ring in benzoates .

- Substituent Position : Methyl 3-formyl-2-methoxybenzoate (63113-79-1) differs in the formyl group’s position (3 vs. 5), altering electronic distribution and reactivity .

- Molecular Weight : Larger esters like 5-formyl-2-methoxyphenyl benzoate (53440-24-7, MW 256.25 g/mol) exhibit lower solubility in polar solvents compared to the target compound (estimated MW 224.21 g/mol) .

Critical Findings :

- Formyl Group Reactivity : All compounds undergo aldehyde-specific reactions (e.g., nucleophilic addition), but the target compound’s acetate ester increases its lability compared to benzoate analogs .

- Steric Effects: Ethyl (5-formyl-2-methoxyphenoxy)acetate’s bulky phenoxy group reduces accessibility to the formyl group, slowing reactions compared to the target compound .

Activité Biologique

5-Formyl-2-methoxybenzyl acetate is a compound with notable structural features that suggest potential biological activity. Its molecular structure includes a methoxy group and an aldehyde functional group, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its enzyme interactions, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H12O4, with a molecular weight of 208.21 g/mol. The presence of both formyl and acetate groups enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The unique combination of functional groups may also influence its biological properties, setting it apart from structurally similar compounds.

Enzyme Interactions

Research indicates that this compound may exhibit significant interactions with enzymes. Compounds with similar structures have been shown to interact with various biological targets, suggesting that this compound could play a role in drug development and therapeutic applications. The specific enzymes involved in these interactions remain to be fully characterized, warranting further investigation.

Study on Structural Analogues

A comparative study focused on the biological activities of compounds structurally similar to this compound revealed significant insights into their enzyme inhibition properties. The study highlighted several analogues and their respective similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Formyl-2-methoxyphenyl acetate | 881-68-5 | 0.89 |

| Methyl 2-(4-formylphenoxy)acetate | 73620-18-5 | 0.82 |

| Ethyl 3,4-bis(2-methoxyethoxy)benzoate | 183322-16-9 | 0.87 |

| Methyl 4-(benzyloxy)-3-hydroxybenzoate | 87687-75-0 | 0.86 |

| Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 | 0.86 |

These compounds share structural similarities but may differ significantly in their chemical behavior and biological effects. The unique combination of functional groups in this compound could grant it distinct reactivity patterns and biological activities.

Toxicological Studies

Despite the promising structural features and potential biological activities, there is a lack of comprehensive toxicological data regarding this compound. A related study focused on metabolites of drugs like 5-APB emphasized the need for thorough toxicological evaluations to understand the safety profile of such compounds before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Formyl-2-methoxybenzyl acetate, and how are reaction conditions optimized?

- Methodology :

- Friedel-Crafts acylation : Acylation of 2-methoxybenzyl derivatives with formyl chloride using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions at low temperatures to minimize side reactions .

- Esterification : Reaction of 5-formyl-2-methoxybenzoic acid with acetic anhydride or acetyl chloride in the presence of acid catalysts (e.g., H₂SO₄), followed by purification via column chromatography or recrystallization .

- Optimization : Adjusting stoichiometry, catalyst loading, and temperature gradients to improve yield (>70%) and purity (>95%).

Q. How is this compound characterized using spectroscopic methods?

- Methodology :

- ¹H NMR : Key signals include a singlet at δ 9.88 ppm (formyl proton), aromatic protons (δ 7.75–6.99 ppm), and methoxy/acetate methyl groups (δ 3.70–3.94 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 208.2 (C₁₁H₁₂O₄) and fragmentation patterns confirming ester and formyl groups.

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2850 cm⁻¹ (formyl C-H stretch).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

- Avoid exposure to moisture, light, and high temperatures (>40°C).

Advanced Research Questions

Q. What strategies mitigate byproduct formation during synthesis?

- Methodology :

- Controlled Reaction Environment : Use anhydrous solvents (e.g., dry DCM) and rigorous exclusion of moisture to suppress hydrolysis of intermediates .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) to reduce side reactions like over-acylation.

- Purification : Employ preparative HPLC with C18 columns to resolve byproducts (e.g., di-acylated derivatives) .

Q. How does the formyl group influence reactivity in nucleophilic additions or cyclization reactions?

- Methodology :

- Electrophilic Character : The formyl group acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitutions (e.g., bromination at the 4-position) .

- Nucleophilic Additions : React with hydrazines to form hydrazones (confirmed by TLC and ¹³C NMR) or Grignard reagents for chain elongation.

- Cyclization : Utilize formyl as a directing group in Pd-catalyzed C-H activation to synthesize benzannulated heterocycles .

Q. What analytical challenges arise when distinguishing structural isomers or degradation products?

- Methodology :

- HPLC-MS : Use reverse-phase columns (e.g., Zorbax Eclipse XDB-C18) with gradient elution (ACN/H₂O) to separate isomers (e.g., 3-formyl vs. 5-formyl derivatives) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., differentiating methoxy and acetate environments).

- Stability Studies : Accelerated degradation under heat/light (ICH guidelines) to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.